4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-14-20(16(2)13-19(15)28-3)29(26,27)22-11-12-24-21(25)10-9-18(23-24)17-7-5-4-6-8-17/h4-10,13-14,22H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLZLXMWICETKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 348.42 g/mol
IUPAC Name: 4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Antiproliferative Activity
Recent studies have shown that derivatives of sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and other cell lines.
Antibacterial Activity
The compound has also been studied for its antibacterial properties. Similar sulfonamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Induction of Apoptosis: Some derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidative capacity.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a related benzenesulfonamide compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 3.1 µM. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial efficacy of various sulfonamides against Staphylococcus aureus. The compound exhibited MIC values as low as 8 µM, demonstrating its potential as an antibacterial agent.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Core
Compound 1 : 3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495-58-0)
- Structure : Lacks the 4-methoxy group and 5-methyl group present in the target compound.
- Molecular Formula : C15H17N3O3S (MW: 335.38 g/mol) .
Compound 2 : 2,5-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Variations in the Pyridazinone Ring
Compound 3 : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structure: Benzyloxy substituent at the 3-position of pyridazinone instead of phenyl.
- Synthesis : Prepared via benzyl bromide coupling under basic conditions (K2CO3/DMF) .
Compound 4 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
Comparative Data Table
| Property | Target Compound | Compound 1 (CAS 1049495-58-0) | Compound 3 (5a) | Compound 4 (CS-0309467) |
|---|---|---|---|---|
| Molecular Formula | C22H25N3O5S | C15H17N3O3S | C17H15N3O4S | C23H25N3O3 |
| Molecular Weight | 443.5 g/mol | 335.38 g/mol | 357.38 g/mol | 391.46 g/mol |
| Key Substituents | 4-OCH3, 2,5-CH3, 3-Ph | 3,5-CH3 | 3-BnO | Dihydrobenzodioxin, NMe2 |
| Synthetic Route | Not reported | Not reported | Benzyl bromide coupling | Multi-step amine synthesis |
Research Findings and Implications
- Synthetic Accessibility : Compound 3 (5a) is synthesized via a straightforward alkylation reaction , whereas the target compound likely requires more complex steps to introduce the phenyl and methoxy groups.
- Pharmacological Potential: The dimethylamino group in Compound 4 enhances basicity, which may improve blood-brain barrier penetration compared to the sulfonamide-based target compound .
- Steric Effects : The phenyl group in the target compound may hinder binding to flat enzymatic pockets compared to smaller substituents like benzyloxy or methyl .
Q & A
What are the critical steps and intermediates in the multi-step synthesis of this compound, and how are reaction conditions optimized?
Level : Basic Synthesis
Answer :
The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and heterocyclic coupling. Key intermediates include:
- Sulfonyl chloride precursor : Reacted with an amine-containing pyridazine derivative under basic conditions (e.g., NaOH in DMF) to form the sulfonamide bond .
- Pyridazinone intermediate : Synthesized via cyclization of phenyl-substituted hydrazines with diketones, followed by oxidation to introduce the 6-oxo group .
Optimization focuses on:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize hydrolysis .
- Catalyst use : Pd-based catalysts for coupling reactions to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
How can researchers address low yields or impurities in the final product during scale-up?
Level : Advanced Synthesis
Answer :
Low yields often stem from:
- Incomplete coupling reactions : Use kinetic monitoring via HPLC (C18 column, acetonitrile/water gradient) to identify unreacted starting materials .
- By-product formation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
For purification:
- Flash chromatography : Optimize eluent ratios (e.g., hexane/ethyl acetate) based on TLC Rf values .
- Recrystallization : Use solvent pairs like methanol/dichloromethane to improve crystal purity .
Which analytical techniques are essential for structural confirmation, and how are they applied?
Level : Basic Characterization
Answer :
Core techniques include:
- NMR spectroscopy :
- ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm) and dimethyl groups (δ 2.1–2.3 ppm) .
- ¹³C NMR : Identify sulfonamide carbonyl (δ 165–170 ppm) and pyridazinone carbons (δ 150–160 ppm) .
- HPLC-MS : Monitor molecular ion ([M+H]⁺) with ESI+ ionization and quantify purity (>95%) .
How can overlapping spectral signals in NMR be resolved for accurate structural assignment?
Level : Advanced Characterization
Answer :
- 2D NMR (COSY, HSQC) : Resolve proton-proton coupling in crowded aromatic regions (δ 7.0–8.0 ppm) .
- Variable-temperature NMR : Suppress rotational isomerism of the sulfonamide group by acquiring spectra at 25°C and 60°C .
- DFT calculations : Compare computed ¹³C chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate assignments .
What strategies mitigate decomposition of the pyridazinone moiety during storage or reactions?
Level : Chemical Reactivity
Answer :
- pH control : Store the compound in neutral buffers (pH 6–8) to prevent acid/base-catalyzed hydrolysis .
- Inert atmospheres : Conduct reactions under nitrogen/argon to block oxidative degradation of the 6-oxo group .
- Stabilizing additives : Use radical scavengers (e.g., BHT) in solution to inhibit light-induced radical reactions .
How can structural modifications enhance target binding affinity while maintaining solubility?
Level : Structure-Activity Relationship (SAR)
Answer :
- Methoxy group tuning : Replace the 4-methoxy with a 4-hydroxyl group to increase hydrogen bonding potential; protect as a prodrug (e.g., acetate ester) to retain solubility .
- Pyridazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to enhance π-stacking with hydrophobic enzyme pockets .
- Alkyl chain length : Extend the ethyl linker to a propyl group to improve conformational flexibility for target engagement .
What computational methods predict binding modes with biological targets like kinases or GPCRs?
Level : Advanced Modeling
Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB 4AKE) to simulate sulfonamide interactions with catalytic lysine residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore modeling (MOE) : Map electrostatic and hydrophobic features to prioritize derivatives with complementary target profiles .
How should conflicting data on reaction yields or biological activity be reconciled?
Level : Data Validation
Answer :
- Cross-lab replication : Validate synthetic protocols using identical reagents (e.g., Sigma-Aldrich vs. TCI sources) to rule out vendor-specific impurities .
- Dose-response curves : Repeat bioassays (e.g., IC₅₀) with standardized cell lines (e.g., HEK293 vs. HeLa) to contextualize potency variations .
- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate published IC₅₀ values and calculate weighted averages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
